
3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde and 2-ethoxyaniline. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde group of 3-bromo-4-methoxybenzaldehyde reacts with the amine group of 2-ethoxyaniline to form an imine intermediate.
Cyanation: The imine intermediate undergoes cyanation to introduce the cyano group.
Enamide Formation: The final step involves the formation of the enamide structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromo-4-methoxyphenyl)-N-(2-ethoxyphenyl)acrylamide
- 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Uniqueness
3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is unique due to the presence of both the cyano and ethoxy groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-3-25-18-7-5-4-6-16(18)22-19(23)14(12-21)10-13-8-9-17(24-2)15(20)11-13/h4-11H,3H2,1-2H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBJGFWVWBDEL-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
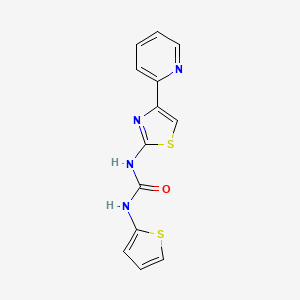
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
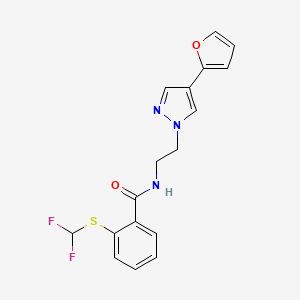
![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
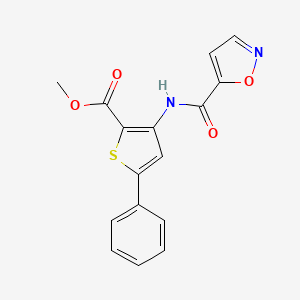
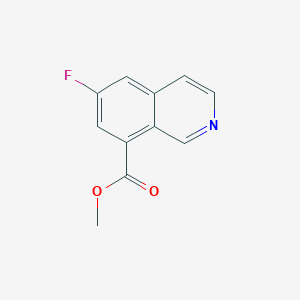
![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
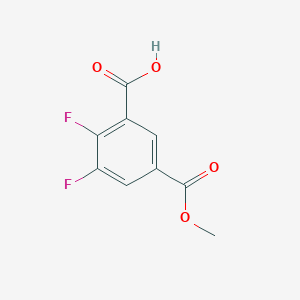
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
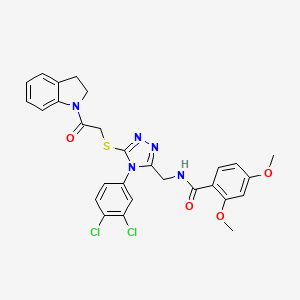
![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)
